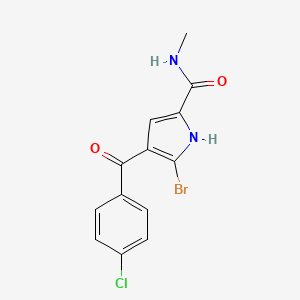![molecular formula C17H18BrN3O2 B2814331 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one CAS No. 2097890-23-6](/img/structure/B2814331.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for a similar compound, “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde”, is1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H . This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” has a molecular weight of 279.09 and a melting point of 86 - 88 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed synthetic routes for various pyrrolidine derivatives, which are of interest due to their presence in a wide array of natural products and biologically active compounds. The synthesis often involves cyclization reactions, phase-transfer catalysis, and heteroatom manipulations, providing a foundation for the exploration of chemical properties and potential applications in medicinal chemistry.
Heterocyclic Compound Synthesis : The exploration of pyrrolidine derivatives highlights the synthetic versatility of these compounds. For instance, studies have detailed the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases, incorporating triazole and oxadiazole units, demonstrating their potential as antibacterial agents due to their structural complexity and biological relevance (Guo-qiang Hu, Sheng Li, Wen-long Huang, 2006).
Phase-Transfer Catalysis in Synthesis : The use of solid-liquid phase-transfer catalysis has been investigated for synthesizing pyrrolidine derivatives, such as 1-(3-phenylpropyl)-pyrrolidine-2,5-dione. This method has proven effective in optimizing reaction conditions and understanding the kinetic behavior of such syntheses, which is crucial for developing efficient synthetic strategies for complex heterocyclic compounds (Maw‐Ling Wang, Chau-Je Chen, 2008).
Bioactive Molecule Development
The structural motifs of pyrrolidine and its derivatives are integral to many bioactive molecules. Research into the synthesis and functionalization of these compounds aims at developing new therapeutic agents with enhanced biological activity.
- Antibacterial Activity : Certain pyrrolidine derivatives have been synthesized and tested for their antibacterial activity. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives were evaluated against a spectrum of aerobic and anaerobic bacteria, showcasing the potential of these compounds in antimicrobial therapy (A. Bogdanowicz et al., 2013).
Safety and Hazards
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-10-19-17(20-11-14)23-15-8-9-21(12-15)16(22)7-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRAZLPLWBSJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

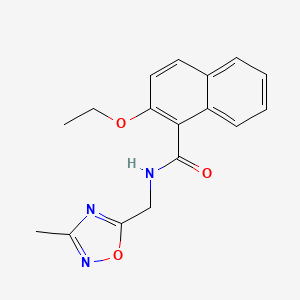
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)
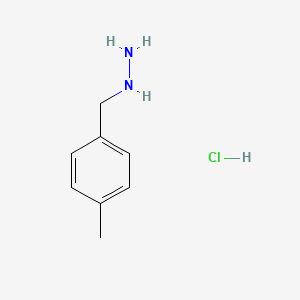
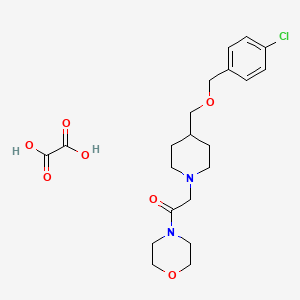
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

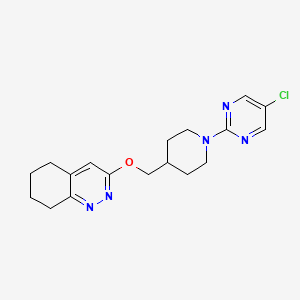
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)
